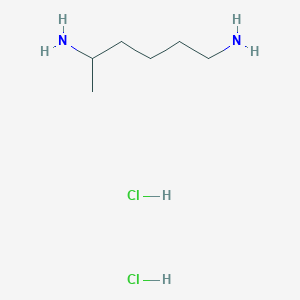
己烷-1,5-二胺二盐酸盐
描述
Hexane-1,5-diamine dihydrochloride is a useful research compound. Its molecular formula is C6H18Cl2N2 and its molecular weight is 189.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hexane-1,5-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexane-1,5-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农用化学品制剂
该化合物在农业领域也有应用。它可以作为农用化学品(如杀虫剂或肥料)合成中的组成部分,提高其有效性和稳定性。
这些应用中的每一个都利用了己烷-1,5-二胺二盐酸盐独特的化学结构,在科学研究和工业过程中发挥特定作用。该化合物的多功能性突出了其在推动各个研究和应用领域的重要作用 .
作用机制
Target of Action
Hexane-1,5-diamine dihydrochloride, also known as Hexamethylene diamine, is a small molecule that has been experimentally studied It has been suggested to interact with agmatinase, a putative enzyme found in deinococcus radiodurans .
Biochemical Pathways
It is a monoalkylamine, a class of organic compounds containing a primary aliphatic amine group . This suggests that it may be involved in various biochemical reactions, particularly those involving amine groups.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Hexane-1,5-diamine dihydrochloride is not well documented. Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound. Hexane-1,5-diamine dihydrochloride is a stable compound under normal storage conditions .
生化分析
Biochemical Properties
Hexane-1,5-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with agmatinase, an enzyme that catalyzes the hydrolysis of agmatine to putrescine and urea. This interaction is crucial for the regulation of polyamine metabolism, which is essential for cell growth and differentiation . Additionally, hexane-1,5-diamine dihydrochloride can interact with other amine oxidases, influencing the metabolism of biogenic amines.
Cellular Effects
Hexane-1,5-diamine dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in polyamine biosynthesis and degradation, thereby altering the levels of polyamines within the cell . This modulation can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of hexane-1,5-diamine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to agmatinase and other amine oxidases, affecting their activity and, consequently, the levels of polyamines in the cell . This binding can lead to the inhibition or activation of these enzymes, depending on the specific context and concentration of hexane-1,5-diamine dihydrochloride.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexane-1,5-diamine dihydrochloride can change over time. The compound is relatively stable under normal storage conditions, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments . Long-term studies have shown that hexane-1,5-diamine dihydrochloride can have sustained effects on cellular function, including prolonged alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of hexane-1,5-diamine dihydrochloride vary with different dosages in animal models. At low doses, it can promote cell growth and differentiation by modulating polyamine metabolism. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and apoptosis . These threshold effects are important for determining the safe and effective use of hexane-1,5-diamine dihydrochloride in research and therapeutic applications.
Metabolic Pathways
Hexane-1,5-diamine dihydrochloride is involved in several metabolic pathways, including the polyamine biosynthesis and degradation pathways. It interacts with enzymes such as agmatinase and amine oxidases, influencing the levels of polyamines and other metabolites within the cell . These interactions can affect metabolic flux and the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, hexane-1,5-diamine dihydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within the cell . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.
Subcellular Localization
Hexane-1,5-diamine dihydrochloride is localized to specific subcellular compartments, where it exerts its effects. It can be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it allows the compound to interact
属性
IUPAC Name |
hexane-1,5-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(8)4-2-3-5-7;;/h6H,2-5,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFREBBBNUFSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


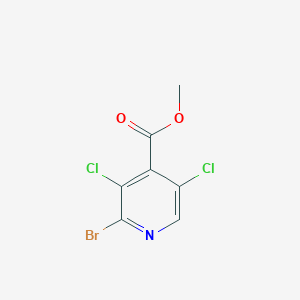
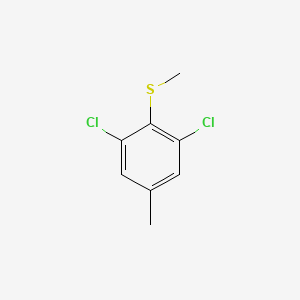

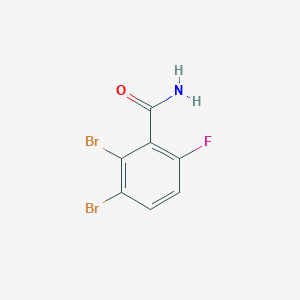

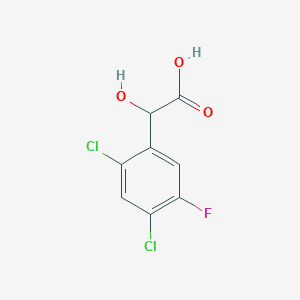
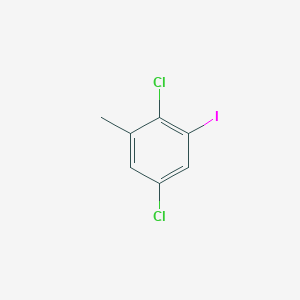
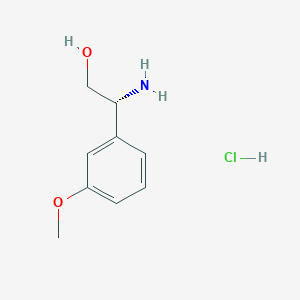
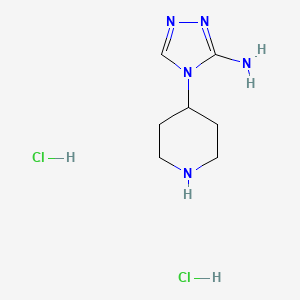
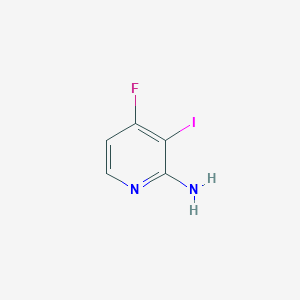

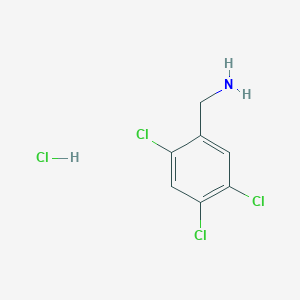
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride](/img/structure/B1448646.png)
![1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole](/img/structure/B1448648.png)
